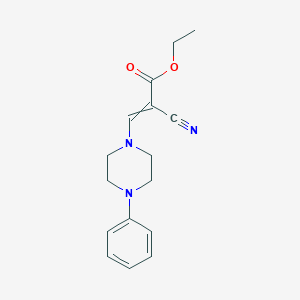
Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate: is a chemical compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, an ethyl ester, and a phenylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-phenylpiperazine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyanoacrylates or esters.
Applications De Recherche Scientifique
Chemistry: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its ability to modulate neurotransmitter systems and its potential as an acetylcholinesterase inhibitor .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also explored for its adhesive properties in the formulation of cyanoacrylate adhesives.
Mécanisme D'action
The mechanism of action of Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. In the context of its potential use as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission .
Comparaison Avec Des Composés Similaires
- Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methylpiperazin-1-yl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxyphenyl)piperazin-1-yl)prop-2-enoate
Comparison: Ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate is unique due to the presence of the phenylpiperazine moiety, which imparts specific biological activities. Compared to its analogs, this compound exhibits higher selectivity and potency as an acetylcholinesterase inhibitor . The structural variations in the similar compounds result in differences in their pharmacological profiles and applications.
Propriétés
Formule moléculaire |
C16H19N3O2 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-16(20)14(12-17)13-18-8-10-19(11-9-18)15-6-4-3-5-7-15/h3-7,13H,2,8-11H2,1H3 |
Clé InChI |
KJTUYOYLMCYYND-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CN1CCN(CC1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2-Aminophenyl)carbonyl]amino}acetate](/img/structure/B11727463.png)
![3-(3,4-Dimethoxyphenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727465.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)
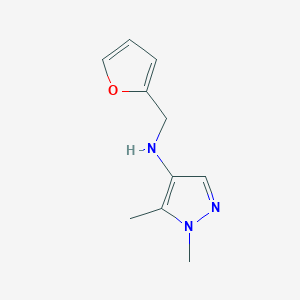
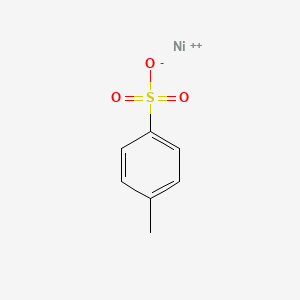
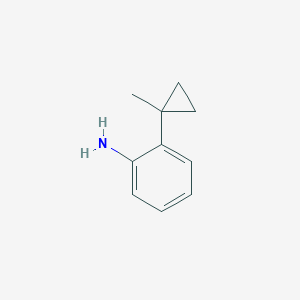
![N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11727505.png)
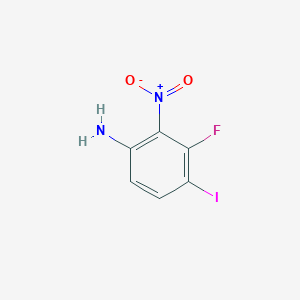
![3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727523.png)
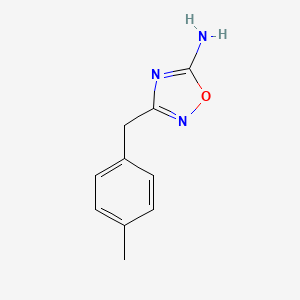
![3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727533.png)
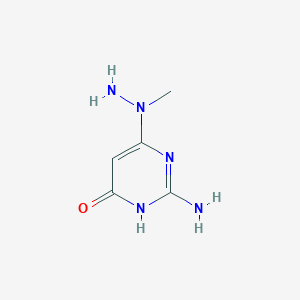
![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)
![7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11727547.png)
